molecular formula C24H27N3O4 B264745 ethyl 3-[(3,4-dihydroquinolin-1(2H)-ylacetyl)amino]-5-ethoxy-1H-indole-2-carboxylate

ethyl 3-[(3,4-dihydroquinolin-1(2H)-ylacetyl)amino]-5-ethoxy-1H-indole-2-carboxylate

Cat. No. B264745
M. Wt: 421.5 g/mol
InChI Key: DVOMBMAPFMMVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3,4-dihydroquinolin-1(2H)-ylacetyl)amino]-5-ethoxy-1H-indole-2-carboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine and pharmacology. This compound is commonly referred to as EDAEI and is known to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of EDAEI is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. EDAEI has been shown to interact with a range of cellular targets, including enzymes, receptors, and ion channels. These interactions can lead to changes in cellular function and the activation of various signaling pathways.
Biochemical and Physiological Effects:
EDAEI exhibits a range of biochemical and physiological effects that make it a promising candidate for further investigation. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor effects, as well as the ability to modulate various signaling pathways and regulate gene expression. These properties make EDAEI a potential candidate for the development of new drugs and therapies for a range of diseases and conditions.

Advantages and Limitations for Lab Experiments

EDAEI has several advantages for use in lab experiments, including its ability to exhibit a range of biochemical and physiological effects and its potential for the development of new drugs and therapies. However, there are also limitations to the use of EDAEI in lab experiments, including the complex synthesis method and the need for careful attention to detail and precise control of reaction conditions.

Future Directions

There are several future directions for research on EDAEI, including the development of new drugs and therapies based on its biochemical and physiological effects, the investigation of its mechanism of action and cellular targets, and the optimization of the synthesis method for improved yield and efficiency. Additionally, further research is needed to explore the potential advantages and limitations of EDAEI for use in lab experiments and clinical trials.

Synthesis Methods

The synthesis method for EDAEI involves a series of chemical reactions that begin with the reaction of 3,4-dihydroquinoline with ethyl 5-ethoxyindole-2-carboxylate. This reaction is followed by the addition of acetic anhydride and a subsequent reaction with ammonia to yield the final product, EDAEI. The synthesis of EDAEI is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

EDAEI has been the subject of extensive scientific research due to its potential applications in the field of medicine and pharmacology. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. These properties make EDAEI a promising candidate for the development of new drugs and therapies for a range of diseases and conditions.

properties

Product Name

ethyl 3-[(3,4-dihydroquinolin-1(2H)-ylacetyl)amino]-5-ethoxy-1H-indole-2-carboxylate

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 3-[[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]amino]-5-ethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C24H27N3O4/c1-3-30-17-11-12-19-18(14-17)22(23(25-19)24(29)31-4-2)26-21(28)15-27-13-7-9-16-8-5-6-10-20(16)27/h5-6,8,10-12,14,25H,3-4,7,9,13,15H2,1-2H3,(H,26,28)

InChI Key

DVOMBMAPFMMVNL-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC(=C2NC(=O)CN3CCCC4=CC=CC=C43)C(=O)OCC

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2NC(=O)CN3CCCC4=CC=CC=C43)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.